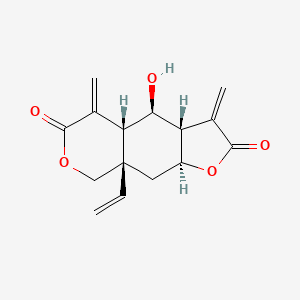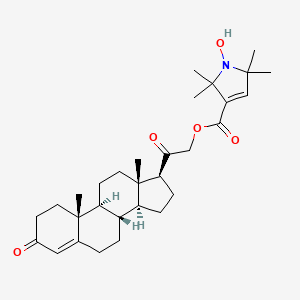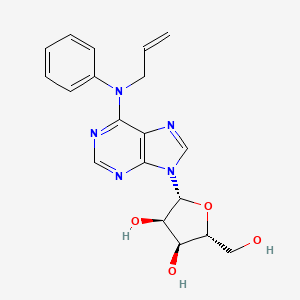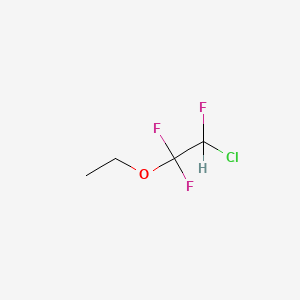
2-Chloro-1,1,2-trifluoroethyl ethyl ether
Overview
Description
2-Chloro-1,1,2-trifluoroethyl ethyl ether is an organic compound with the molecular formula C4H6ClF3O and a molecular weight of 162.538 g/mol . It is characterized by the presence of chlorine, fluorine, and ether functional groups, making it a versatile compound in various chemical applications.
Preparation Methods
The synthesis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether can be achieved through several methods. One common synthetic route involves the reaction of 2,2,2-trifluoroethanol with thionyl chloride to form 2-chloro-1,1,2-trifluoroethane, which is then reacted with ethyl alcohol in the presence of a base to yield the desired ether . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
2-Chloro-1,1,2-trifluoroethyl ethyl ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: In the presence of water and an acid or base, the ether bond can be cleaved to form corresponding alcohols and acids.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as sodium hydroxide, hydrochloric acid, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1,1,2-trifluoroethyl ethyl ether has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its effects on various biological pathways.
Mechanism of Action
The mechanism by which 2-Chloro-1,1,2-trifluoroethyl ethyl ether exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules. Pathways involved may include enzyme inhibition and modulation of protein-protein interactions .
Comparison with Similar Compounds
2-Chloro-1,1,2-trifluoroethyl ethyl ether can be compared with other similar compounds such as:
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound has similar fluorinated groups but differs in its molecular structure and reactivity.
2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether: Another related compound with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and ether groups, which confer distinct chemical and physical properties useful in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-1-ethoxy-1,1,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClF3O/c1-2-9-4(7,8)3(5)6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKICPFFJCXEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953123 | |
| Record name | 2-Chloro-1-ethoxy-1,1,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310-71-4 | |
| Record name | 2-Chloro-1-ethoxy-1,1,2-trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=310-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,1,2-trifluoroethyl ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000310714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-ethoxy-1,1,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1,1,2-TRIFLUOROETHYL ETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36IC8E3484 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the basic physical properties of 2-chloro-1,1,2-trifluoroethyl ethyl ether?
A1: this compound has been studied for its physical properties, including vapor pressure, density, and refractive index []. Researchers have also investigated its enthalpy of vaporization and cohesive energy [, ]. This information is crucial for understanding its behavior under various conditions and for potential industrial applications.
Q2: How is this compound synthesized?
A2: One method for synthesizing this compound involves the addition of ethanol to chlorotrifluoroethylene []. This reaction requires specialized equipment, including a gas dispersion tube, to ensure efficient mixing of the reactants.
Q3: Are there any related compounds with similar properties that have been studied?
A3: Yes, researchers have investigated the properties of several related compounds, including 2-chloro-1,1,2-trifluoroethyl propyl ether, 2-chloro-1,1,2-trifluoroethyl chloromethyl ether, and 2-chloro-1,1,2-trifluoroethyl difluoromethyl ether [, ]. Comparing the properties of these structurally similar compounds provides insights into the impact of specific structural modifications on their physical characteristics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(ethoxycarbonylamino)-2,2-dimethylpropyl]carbamic acid ethyl ester](/img/structure/B1198941.png)
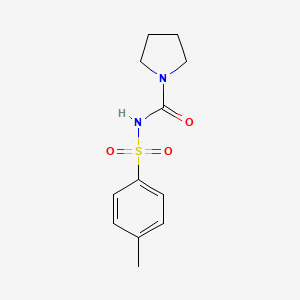
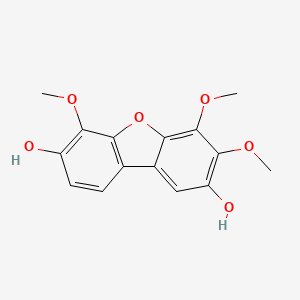
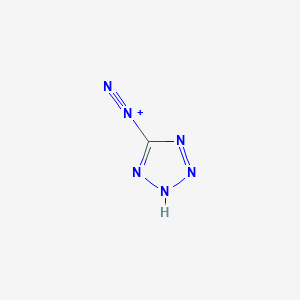
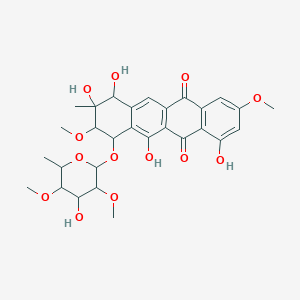
![2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanyl]sulfanyl-3-methylbutanoic acid;4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B1198953.png)
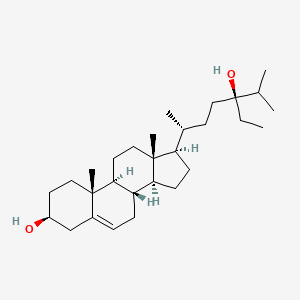
![ethyl (2S)-2-[(2S,3S,4S)-4-[2-(4-ethoxyphenyl)hydrazinyl]-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetate](/img/structure/B1198955.png)

